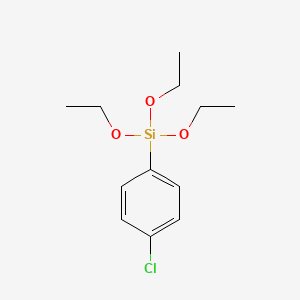

(4-Chlorophenyl)triethoxysilane

Description

Significance of Organosilanes in Advanced Materials Science

Organosilanes are crucial for developing advanced materials with improved adhesion, durability, and chemical resistance. dakenchem.com The silicon-carbon bond provides a stable backbone, while various functional groups attached to the silicon atom allow for tailored interactions with different substrates. zmsilane.com This versatility makes them indispensable in a wide array of industries for applications such as coatings, sealants, and composites. zmsilane.comdakenchem.com By forming strong covalent bonds, organosilanes enhance the interface between organic and inorganic materials, leading to improved mechanical strength and longevity. mdpi.com

Overview of Organic Modified Silica (B1680970) (ORMOSILs) and Hybrid Materials

Organically modified silicas, often referred to as ORMOSILs, are hybrid materials produced by incorporating organic components into a silica network, typically through a sol-gel process. wikipedia.orgnih.goviupac.org This integration of organic and inorganic moieties at a molecular level results in materials with unique combinations of properties. nih.gov ORMOSILs can exhibit enhanced thermal stability, improved mechanical properties, and tailored optical or electronic functionalities. wikipedia.orgnih.gov These materials are at the forefront of research for applications ranging from protective coatings and sensors to drug delivery systems and next-generation solar cells. wikipedia.orgnih.gov

Historical Context and Evolution of Research on Aryl-Functionalized Silanes

The study of aryl-functionalized silanes, a specific class of organosilanes that includes (4-Chlorophenyl)triethoxysilane, has evolved significantly over the past few decades. Initially, research focused on their synthesis and basic reactivity. More recent advancements have been driven by the need for materials with specific electronic and optical properties. The development of new catalytic methods, such as palladium-catalyzed silylation of aryl chlorides, has made a wider variety of aryl-silanes more accessible for research and industrial applications. organic-chemistry.org This has opened up new avenues for their use in areas like organic electronics and sensor technology. sigmaaldrich.comsigmaaldrich.com

Rationale for Focusing on this compound in Contemporary Research

This compound is of particular interest to researchers due to the presence of the chlorophenyl group. This functional group provides a reactive site for further chemical modifications and influences the electronic properties of the resulting materials. Its applications are diverse and significant in modern materials science. It is used to facilitate the connection between dipolar mixed monolayers and zinc oxide in photovoltaic devices, showcasing its potential in renewable energy. sigmaaldrich.comsigmaaldrich.com Furthermore, it serves as a substrate in various cross-coupling reactions, such as the Hiyama and Ni-catalyzed decarboxylative couplings, to synthesize complex organic molecules like substituted diarylalkynes and 3-arylazetidines. sigmaaldrich.comsigmaaldrich.com

Scope and Objectives of Academic Inquiry into this compound Systems

Current academic research on this compound systems aims to fully exploit its potential in creating advanced materials. Key objectives include the development of novel synthetic methodologies to create more complex structures derived from this silane (B1218182). For instance, it is used as an intermediate in the synthesis of tripod-shaped oligo(p-phenylene)s, which are crucial for the surface immobilization of gold and CdS quantum dots in sensor applications. sigmaaldrich.comsigmaaldrich.com Understanding the structure-property relationships in materials derived from this silane is another major goal, with the aim of designing materials with tailored optical, electronic, and mechanical properties for specific applications.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 21700-74-3 |

| Linear Formula | ClC₆H₄Si(OC₂H₅)₃ |

| Molecular Weight | 274.82 g/mol |

| Boiling Point | 82-84 °C at 0.07 mmHg |

| Density | 1.069 g/mL at 25 °C |

| Refractive Index | n20/D 1.474 |

| Flash Point | >110 °C (closed cup) |

Data sourced from Sigma-Aldrich. sigmaaldrich.comsigmaaldrich.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(4-chlorophenyl)-triethoxysilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19ClO3Si/c1-4-14-17(15-5-2,16-6-3)12-9-7-11(13)8-10-12/h7-10H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFILDYMJSTXBAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C1=CC=C(C=C1)Cl)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7066726 | |

| Record name | (4-Chlorophenyl)triethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21700-74-3 | |

| Record name | 1-Chloro-4-(triethoxysilyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21700-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chlorophenyl)triethoxysilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021700743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-chloro-4-(triethoxysilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (4-Chlorophenyl)triethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-chlorophenyl)triethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.470 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (4-CHLOROPHENYL)TRIETHOXYSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8R3BWS4R7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Chlorophenyl Triethoxysilane Derived Materials

Sol-Gel Synthesis Approaches

The sol-gel process is a versatile method for producing solid materials from small molecules. researchgate.net It involves the hydrolysis of precursors, followed by polycondensation reactions to form a "sol" (a colloidal suspension) that subsequently gels to form a continuous solid network. researchgate.netresearchgate.net For hybrid materials, this process often involves the co-condensation of an organosilane, like ClPhTEOS, with a network-forming alkoxide such as Tetraethoxysilane (TEOS). mdpi.comnih.gov

Hybrid organic-inorganic xerogels can be synthesized by the co-condensation of (4-Chlorophenyl)triethoxysilane (ClPhTEOS) with Tetraethoxysilane (TEOS). mdpi.com This process allows for the creation of siliceous materials where the properties of the inorganic silica (B1680970) network (e.g., thermal and mechanical stability) are synergistically combined with the functionality of the organic chlorophenyl group. mdpi.com The resulting materials, often termed ORMOSILs (Organically Modified Silicates), possess a structure where the 4-chlorophenyl groups are covalently integrated into the silica matrix. mdpi.com

The fundamental reactions involve the hydrolysis of the ethoxy groups (-OEt) on both ClPhTEOS and TEOS to form reactive silanol (B1196071) groups (-Si-OH). These silanol groups then undergo condensation reactions with each other, eliminating water or ethanol (B145695) to form stable siloxane bridges (-Si-O-Si-), which constitute the backbone of the xerogel network. researchgate.net The incorporation of the bulky chlorophenyl group restricts the three-dimensional growth of the silica network, influencing the final structure and porosity of the material. mdpi.comnih.gov

The kinetics of the sol-gel process are highly sensitive to the reaction conditions, particularly the presence of a catalyst and the composition of the solvent medium. nih.gov In the synthesis of ClPhTEOS-TEOS hybrid materials, acidic catalysis, typically using hydrochloric acid (HCl), is employed. mdpi.comnih.gov Under acidic conditions, the hydrolysis reaction is initiated by the protonation of an alkoxide group, making the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by water. nih.gov This generally leads to a rapid hydrolysis step and favors the formation of more linear, less-branched polymer chains. nih.gov

The reaction medium, commonly an ethanol/water mixture, serves several functions. Ethanol acts as a homogenizing agent to ensure the miscibility of the relatively nonpolar silane (B1218182) precursors (TEOS and ClPhTEOS) and the polar water reactant. mdpi.comnih.gov The kinetics of polymerization are slow without a catalyst. nih.gov The rate of condensation increases under acidic catalysis, which promotes the reaction between protonated silanol species and neutral silanols, driving the formation of the siloxane network and shortening the gelation time. nih.gov The presence of the chloroalkyl group in the precursor can also influence kinetics; for instance, chloroalkyl groups can create electrostatic repulsions that destabilize colloids and hinder the gelling process at high molar percentages. nih.gov

The final chemical and textural properties of the hybrid xerogels are directly modulated by the initial molar ratio of the precursors. mdpi.com By systematically varying the molar percentage of ClPhTEOS relative to TEOS, a series of materials with tailored characteristics can be produced. Increasing the proportion of ClPhTEOS introduces a higher density of organic functional groups into the silica network.

A study on the co-condensation of TEOS and ClPhTEOS explored various molar ratios to understand the impact on the material's structure. mdpi.com The molar ratios of the silane precursors directly influence the distribution of different silicon species (Q and T units) in the final xerogel, which can be characterized by techniques like 29Si NMR.

Table 1: Precursor Molar Ratios in ClPhTEOS/TEOS Xerogel Synthesis

| Sample Name | Molar % ClPhTEOS | Molar % TEOS |

|---|---|---|

| 10ClPh | 10% | 90% |

| 25ClPh | 25% | 75% |

| 50ClPh | 50% | 50% |

| 75ClPh | 75% | 25% |

| 100ClPh | 100% | 0% |

This table is based on data from a study on novel silica hybrid xerogels. mdpi.com

The synthetic approach used for ClPhTEOS can be compared with that of other organochlorinated triethoxysilane (B36694) precursors, such as chloroalkyltriethoxysilanes. A study comparing alkyl- and chloroalkyltriethoxysilanes (RTEOS and ClRTEOS, where R = Methyl, Ethyl, or Propyl) in co-condensation with TEOS provides insight into the role of the organic substituent. nih.gov

The study found that the inductive and steric effects of the organic group and the chlorine atom significantly determine the sol-gel process and gelation times. nih.gov For the chloroalkyl series, the rate of condensation was observed to increase in the order of (3-Chloropropyl)triethoxysilane (ClPTEOS) < (2-Chloroethyl)triethoxysilane (ClETEOS) < (Chloromethyl)triethoxysilane (ClMTEOS). Furthermore, the presence of chloroalkyl groups was found to limit the crosslinking between oligomers due to electrostatic repulsion, which restricted the maximum molar percentage of the organosilane that could be incorporated before gelation was inhibited. nih.gov In contrast to the aromatic chlorophenyl group, these aliphatic chloroalkyl groups present different steric and electronic profiles that alter the resulting xerogel's microstructure, particularly the distribution of (SiO)₄ and (SiO)₆ rings within the silica matrix. nih.gov

Table 2: Comparison of Gelation Inhibition for Chloroalkyltriethoxysilane Precursors

| Precursor | Maximum Molar Percentage for Gelation |

|---|---|

| (Chloromethyl)triethoxysilane (ClMTEOS) | 35% |

| (2-Chloroethyl)triethoxysilane (ClETEOS) | 25% |

| (3-Chloropropyl)triethoxysilane (ClPTEOS) | 25% |

Data derived from a study on hybrid xerogels synthesized in an acidic medium. nih.gov

Transition Metal-Catalyzed Coupling Reactions Utilizing this compound

Beyond sol-gel chemistry, the chlorophenyl group of this compound serves as a reactive handle for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools in organic synthesis for forming new carbon-carbon bonds.

The Hiyama cross-coupling reaction is a palladium-catalyzed process that forms a carbon-carbon bond between an organosilane and an organic halide. chem-station.comwikipedia.org this compound can be employed as the organosilane partner in this reaction. A key feature of the Hiyama coupling is the need for an activating agent, typically a fluoride (B91410) source (e.g., TBAF) or a base, to generate a hypervalent, more reactive silicate (B1173343) species. chem-station.comorganic-chemistry.org

The catalytic cycle generally involves three key steps:

Oxidative Addition: The organic halide adds to the Pd(0) catalyst, forming a Pd(II) complex. wikipedia.org

Transmetalation: The activated organosilane transfers its organic group (the 4-chlorophenyl moiety, in this case, would first be converted to another aryl group before the coupling) to the palladium center. More commonly, the this compound acts as the silicon-containing coupling partner to be coupled with another aryl halide. For instance, p-chloro phenyl triethoxysilane has been used in a decarboxylative Hiyama coupling reaction. mdpi.com

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. wikipedia.org

The Hiyama coupling is valued because organosilanes are generally stable, have low toxicity, and are easy to handle. umich.edu The reaction can tolerate a wide range of functional groups and has been used to synthesize complex biaryl compounds. mdpi.comumich.edu For example, a protocol for a carbonylative Hiyama coupling has been reported where phenyl triethoxysilane reacts with an aryl halide. mdpi.com While specific examples detailing the coupling of this compound with various aryl halides are part of the broader scope of Hiyama reactions, the methodology allows for the synthesis of diverse aryl-substituted compounds. mdpi.com

Table 3: Example of a Hiyama Cross-Coupling Reaction Condition

| Reactant 1 | Reactant 2 | Catalyst | Promoter/Base | Product Yield |

|---|---|---|---|---|

| p-chloro phenyl triethoxysilane | Aryl Carboxylic Acid | Palladium Catalyst | Copper(II) Fluoride (CuF₂), Cesium Fluoride (CsF) | 90% (decarboxylative product) |

This table illustrates a relevant application of a substituted phenyl triethoxysilane in a Hiyama coupling variant. mdpi.com

Nickel-Catalyzed Decarboxylative Coupling with Alkynyl Carboxylic Acids

A significant application of this compound is its use as a substrate in nickel-catalyzed decarboxylative coupling reactions with alkynyl carboxylic acids. sigmaaldrich.com This methodology provides a direct route to the synthesis of substituted diarylalkynes, which are important structural motifs in organic and materials chemistry. rsc.org The reaction involves the coupling of an aryl silane with an alkynyl carboxylic acid, leading to the formation of a new carbon-carbon bond between the aryl group and the alkyne, with the concurrent loss of carbon dioxide.

The use of alkynyl carboxylic acids as the alkyne source is advantageous due to their stability and ease of handling compared to terminal alkynes. rsc.org Transition metal catalysts, including nickel, palladium, copper, and silver, have been employed for such decarboxylative couplings. rsc.org In the context of nickel catalysis, a typical system might involve a nickel(II) salt as the catalyst precursor, a phosphine (B1218219) or bipyridine-type ligand, and a base. One developed system for the decarboxylative coupling of alkynyl carboxylic acids with organosilanes utilizes Ni(acac)₂ and 1,10-phenanthroline (B135089) in the presence of CsF and CuF₂ at elevated temperatures. researchgate.net This system has demonstrated tolerance to a range of functional groups, including halogens like the chloro group present in this compound. researchgate.net Another approach involves the use of NiCl₂, a Xantphos ligand, and a manganese reductant in the presence of a carbonate base for the coupling of aryl propiolic acids with aryl iodides, which provides a related transformation. researchgate.net

The general reaction scheme for the nickel-catalyzed decarboxylative coupling of this compound with an alkynyl carboxylic acid can be represented as follows:

Scheme 1: Nickel-Catalyzed Decarboxylative Coupling

A representative data table summarizing typical reaction conditions for such a transformation is provided below.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Ni(acac)₂ | 1,10-phenanthroline | CsF, CuF₂ | Dioxane | 120 | Moderate to Good |

| NiCl₂ | Xantphos | Cs₂CO₃ | DMF | 80-120 | Moderate to Good |

| Ni(NO₃)₂·6H₂O | 4-tBuPyCamCN | iPr₂NEt | 1,4-Dioxane | Ambient | Good |

This table represents typical conditions for nickel-catalyzed decarboxylative couplings and is for illustrative purposes. Specific yields for the reaction with this compound may vary.

Palladium-Mediated Allyl-Aryl Cross-Coupling for Complex Molecular Architectures

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The reaction of aryl halides or their synthetic equivalents with allylic substrates, known as the Tsuji-Trost reaction or related variants, allows for the construction of complex molecular architectures. While direct examples involving this compound in palladium-mediated allyl-aryl cross-coupling are not prevalent in the literature, the principles of this reaction can be extended to this substrate, which can act as an arylating agent in Hiyama-type cross-coupling reactions. sigmaaldrich.com

The general transformation would involve the reaction of this compound with an allylic partner, such as an allyl halide, acetate, or alcohol, in the presence of a palladium catalyst and an activator for the silane, typically a fluoride source like TBAF (tetrabutylammonium fluoride).

Scheme 2: Palladium-Mediated Allyl-Aryl Cross-Coupling

A critical aspect of palladium-catalyzed allylation is the control of regioselectivity and stereoselectivity. The regioselectivity of the attack of the aryl nucleophile on the π-allyl palladium intermediate is influenced by several factors, including the nature of the ligands on the palladium catalyst, the substituents on the allyl substrate, and the reaction conditions. Generally, for unsymmetrical allylic substrates, the attack of the nucleophile can occur at the more or less substituted end of the allyl system. The use of specific ligands can direct the reaction towards the formation of either the linear or branched product.

The catalytic cycle of palladium-mediated cross-coupling reactions typically begins with the oxidative addition of an aryl halide or a related electrophile to a palladium(0) complex. However, in the case of aryl trialkoxysilanes, a transmetalation step is often proposed to precede the key C-C bond formation. The catalytic cycle can be broadly outlined as follows:

Activation of the Palladium(0) Precatalyst: The active Pd(0) species is generated in situ from a more stable precatalyst.

Formation of the Aryl-Palladium(II) Species: The this compound, upon activation by a fluoride source, undergoes transmetalation with a palladium(II) species (often formed from the oxidative addition of another component or through a different pathway), or directly with a palladium(0) complex to form an aryl-palladium(II) intermediate.

Coordination of the Olefin: The allylic substrate coordinates to the aryl-palladium(II) complex.

Migratory Insertion or Nucleophilic Attack: The aryl group can migrate to the allyl ligand (migratory insertion), or the allyl group can be attacked by the aryl nucleophile.

Reductive Elimination: The final step is the reductive elimination of the allylated aryl product, which regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

Other Advanced Synthetic Approaches and Derivatizations

Beyond the aforementioned coupling reactions, other synthetic strategies can be employed to modify this compound and access related compounds.

The ethoxy groups of this compound can be exchanged with other alkoxy groups through a transesterification reaction. For instance, the reaction with methanol (B129727) in the presence of an acid or base catalyst would yield (4-Chlorophenyl)trimethoxysilane. This transformation allows for the tuning of the reactivity and physical properties of the silane.

Scheme 3: Transesterification to (4-Chlorophenyl)trimethoxysilane

The synthesis of trimethoxysilane (B1233946) itself can be achieved through the direct reaction of silicon with methanol. sigmaaldrich.com This general principle can be applied to the synthesis of various alkoxysilanes.

Direct silylation methods provide an alternative route to the synthesis of this compound itself. A prominent method is the palladium-catalyzed silylation of aryl halides with triethoxysilane. This reaction has been shown to be effective for aryl iodides and bromides, including those with electron-rich substituents. For example, 1-bromo-4-chlorobenzene (B145707) or 1-chloro-4-iodobenzene (B104392) could be coupled with triethoxysilane in the presence of a palladium catalyst and a suitable ligand to afford this compound. A common catalytic system for this transformation involves a palladium(0) source like Pd(dba)₂ and a bulky phosphine ligand.

Another approach is the Grignard reaction, where a Grignard reagent prepared from a dihalobenzene (e.g., 1-bromo-4-chlorobenzene) reacts with a silicon tetraalkoxide or silicon tetrachloride. For instance, the Grignard reagent from 1-bromo-4-chlorobenzene can react with silicon tetrachloride to produce (4-chlorophenyl)trichlorosilane, which can then be esterified with ethanol to yield the target triethoxysilane.

Advanced Characterization of 4 Chlorophenyl Triethoxysilane Based Materials

Spectroscopic Analysis for Chemical Structure and Bonding Elucidation

Spectroscopic techniques are indispensable for elucidating the intricate chemical structures and bonding arrangements within materials derived from (4-chlorophenyl)triethoxysilane. These methods probe the interactions of electromagnetic radiation with the material, revealing characteristic fingerprints of its molecular components and their connectivity.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identification of C-H, C=C, Si-O-Si, and C-Cl Vibrations

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. In the context of this compound and its derivatives, FT-IR is instrumental in confirming the presence of key structural motifs.

The C-H stretching vibrations of the aromatic ring and the ethyl groups of the ethoxysilane (B94302) moiety typically appear in the region of 3200-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. libretexts.org The stretching vibrations of the carbon-carbon double bonds (C=C) within the phenyl ring are observed in the 1450-1700 cm⁻¹ range. libretexts.org A crucial set of bands for characterizing the condensation of the silane (B1218182) are the Si-O-Si stretching vibrations, which are typically strong and broad, appearing in the region of 1200-800 cm⁻¹. The presence and evolution of these bands provide direct evidence of the formation of a siloxane network. uomustansiriyah.edu.iq Furthermore, the C-Cl stretching vibration, characteristic of the chlorophenyl group, is found in the fingerprint region, generally between 850 and 550 cm⁻¹. orgchemboulder.comscribd.com

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound-Based Materials

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Bond Type |

| Aromatic C-H Stretch | 3200-3000 | C-H |

| Aliphatic C-H Stretch | 3000-2850 | C-H |

| Aromatic C=C Stretch | 1450-1700 | C=C |

| Si-O-Si Stretch | 1200-800 | Si-O-Si |

| C-Cl Stretch | 850-550 | C-Cl |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides detailed information about the atomic and molecular structure of a material. By probing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity of atoms and the degree of condensation in silane-based systems.

²⁹Si NMR spectroscopy is particularly powerful for characterizing the silicon environment in organosilane materials. It allows for the quantification of different silicon species based on their degree of condensation. The "T" notation is used to describe trifunctional silicon atoms, where the superscript indicates the number of siloxane (Si-O-Si) bonds.

T¹ species represent silicon atoms with one siloxane bond and two unreacted hydroxyl or ethoxy groups.

T² species have two siloxane bonds and one remaining hydroxyl or ethoxy group.

T³ species are fully condensed silicon atoms with three siloxane bonds, forming a cross-linked network. researchgate.net

Table 2: Typical ²⁹Si NMR Chemical Shift Ranges for T-species in Organosilanes

| Silicon Species | Number of Si-O-Si Bonds | Typical Chemical Shift Range (ppm) |

| T¹ | 1 | -48 to -52 |

| T² | 2 | -56.6 to -60.5 researchgate.net |

| T³ | 3 | -64.6 to -70.9 researchgate.net |

¹H NMR provides information on the different proton environments. For this compound, one would expect to see signals corresponding to the aromatic protons on the chlorophenyl ring, as well as the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the ethoxy groups. The splitting patterns and integration of these signals can confirm the structure. libretexts.org

¹³C NMR provides a spectrum of the different carbon environments. youtube.com Distinct signals will be observed for the aromatic carbons (with the carbon attached to the chlorine atom having a characteristic chemical shift) and the aliphatic carbons of the ethoxy groups. researchgate.net These spectra are crucial for verifying that the organic moiety remains intact during processing and for identifying any side reactions that may have occurred. ipb.pt

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of this compound and to analyze its fragmentation pattern, which can provide valuable structural information. nih.gov The molecular ion peak (M⁺) confirms the molecular weight of the compound. libretexts.org The fragmentation pattern arises from the cleavage of specific bonds within the molecule upon ionization. For this compound, common fragmentation pathways would involve the loss of ethoxy groups (-OC₂H₅), the entire triethoxysilyl group, or cleavage of the phenyl-silicon bond. miamioh.edu Analysis of these fragments helps to piece together the structure of the original molecule. researchgate.net

Inelastic Neutron Scattering for Vibrational Dynamics and Local Structure

Inelastic Neutron Scattering (INS) is a spectroscopic technique that probes the vibrational and rotational dynamics of atoms and molecules within a material. chalmers.se Unlike optical spectroscopies like IR and Raman, INS is particularly sensitive to the motions of hydrogen atoms due to their large neutron scattering cross-section. mdpi.com This makes INS an ideal tool for studying the dynamics of the organic components in this compound-based materials. randallcygan.com INS can provide detailed information about the librational and translational modes of the phenyl rings and the ethoxy groups, offering insights into the local structure and intermolecular interactions. researchgate.netresearchgate.net

Microscopic and Morphological Characterization

Microscopic examination is fundamental to understanding the physical form of materials derived from this compound. Techniques such as Field-Emission Scanning Electron Microscopy (FE-SEM) and High-Resolution Transmission Electron Microscopy (HR-TEM) provide visual evidence of the material's surface, shape, and size at the micro and nano-level.

Field-Emission Scanning Electron Microscopy (FE-SEM) for Surface Topography and Particle Agglomeration

Field-Emission Scanning Electron Microscopy (FE-SEM) is a powerful technique for obtaining high-resolution images of a material's surface. It is instrumental in visualizing the surface topography and assessing the degree of particle agglomeration in materials synthesized from this compound. The high-energy electron beam scans the surface, providing detailed information about features such as texture, roughness, and the spatial arrangement of particles.

In the context of this compound-based materials, which are often prepared via sol-gel processes, FE-SEM can reveal how synthesis parameters (e.g., catalyst, temperature, solvent) influence the final morphology. For instance, images can distinguish between a smooth, continuous film and a surface composed of discrete, aggregated nanoparticles. This information is crucial for applications where surface properties, such as in coatings or composite materials, are paramount. Analysis of FE-SEM images allows for a qualitative and quantitative assessment of particle clustering, which can impact the material's mechanical and optical properties.

Table 1: Illustrative FE-SEM Analysis of this compound-Derived Silica (B1680970) Particles

This table presents hypothetical data comparing the morphological characteristics of silica particles synthesized under different pH conditions, as would be determined by FE-SEM analysis.

| Synthesis Condition (pH) | Observed Surface Topography | Degree of Agglomeration | Average Agglomerate Size (μm) |

|---|---|---|---|

| Acidic (pH 4) | Relatively smooth with isolated spherical nanoparticles | Low | 0.5 - 1.2 |

| Neutral (pH 7) | Interconnected network of particles | Moderate | 2.0 - 5.5 |

| Basic (pH 10) | Large, densely packed clusters of particles | High | 8.0 - 15.0 |

High-Resolution Transmission Electron Microscopy (HR-TEM) for Nanoscale Morphology and Particle Size Distributions

To probe the structure at an even finer scale, High-Resolution Transmission Electron Microscopy (HR-TEM) is employed. rsc.org Unlike SEM, which analyzes the surface, TEM passes a beam of electrons through an ultrathin sample to create an image. nih.gov This allows for the direct visualization of individual nanoparticles, their primary size, shape, and internal structure. mdpi.com

For materials derived from this compound, HR-TEM is essential for determining the precise dimensions of the constituent nanoparticles, which are often in the range of a few to hundreds of nanometers. ekb.eg By analyzing a large number of particles from TEM images, a statistically significant particle size distribution can be constructed. nih.govnih.govmdpi.com This distribution is critical, as properties like catalytic activity, quantum effects, and dispersibility are highly size-dependent. HR-TEM can also reveal the morphology of the particles (e.g., spherical, hexagonal) and the presence of a core-shell structure or internal porosity. ekb.egresearchgate.net

Table 2: Example of HR-TEM Particle Size Distribution Data for this compound-Derived Nanoparticles

This interactive table provides a hypothetical particle size distribution analysis obtained from HR-TEM images.

| Size Range (nm) | Particle Count | Percentage of Total (%) |

|---|---|---|

| 10 - 20 | 45 | 15.0 |

| 21 - 30 | 112 | 37.3 |

| 31 - 40 | 98 | 32.7 |

| 41 - 50 | 35 | 11.7 |

| > 50 | 10 | 3.3 |

| Total/Average | 300 (Total) | Mean Diameter: 31.5 nm |

Diffraction and Porosimetry for Structural and Textural Properties

Beyond visual morphology, understanding the atomic arrangement and porous nature of the material is crucial. X-ray diffraction provides insight into the degree of crystallinity, while gas adsorption analysis quantifies the material's textural properties, such as surface area and porosity.

X-ray Diffraction (XRD) for Crystalline Phases and Ordered Domain Identification (e.g., Polyhedral Oligomeric Silsesquioxanes (POSS))

X-ray Diffraction (XRD) is the primary technique for identifying crystalline phases within a material. It works by directing X-rays at a sample and measuring the scattering angles of the diffracted beams, which correspond to the spacing between atomic planes according to Bragg's Law. While amorphous materials (like glass) produce a broad hump, crystalline materials produce a series of sharp peaks characteristic of their specific crystal structure.

This compound is a precursor that can be used to form highly ordered hybrid organic-inorganic materials known as Polyhedral Oligomeric Silsesquioxanes (POSS). wikipedia.org These molecules have a well-defined, cage-like silicate (B1173343) core (e.g., R₈Si₈O₁₂) and an outer layer of organic groups. wikipedia.org XRD is indispensable for confirming the formation and purity of these ordered POSS structures. The presence of sharp diffraction peaks at specific 2θ angles would indicate the successful synthesis of a crystalline POSS framework, distinguishing it from the amorphous silica network that would form under different reaction conditions.

Table 3: Representative XRD Peak List for a Crystalline (4-Chlorophenyl)-POSS Material

This table shows hypothetical XRD data for a T₈-type POSS structure functionalized with 4-chlorophenyl groups.

| Peak Position (2θ degrees) | Relative Intensity (%) | Corresponding Crystalline Phase/Domain |

|---|---|---|

| 7.5 | 100 | POSS Cage Structure (Primary) |

| 9.8 | 45 | POSS Cage Structure (Secondary) |

| 19.6 | 30 | Inter-molecular Packing |

| 20-30 (Broad) | 15 | Minor Amorphous Silica Content |

Gas Adsorption-Desorption Analysis (N₂ and CO₂) for Porous Structure

Gas adsorption-desorption analysis is a standard method for characterizing the porous structure of a solid material. The technique involves exposing the material to a gas (typically nitrogen at 77 K or carbon dioxide at 273 K) at varying pressures and measuring the amount of gas adsorbed onto the surface. The resulting isotherm—a plot of adsorbed gas volume versus relative pressure—provides a wealth of information about the material's specific surface area, pore volume, and pore size distribution.

Nitrogen adsorption is suitable for analyzing mesopores (2-50 nm) and macropores (>50 nm), while carbon dioxide adsorption is often preferred for characterizing micropores (<2 nm) due to its ability to access smaller pores at higher temperatures. For porous materials synthesized from this compound, these analyses are key to evaluating their potential use in applications like catalysis, separation, and sensing, where a high surface area and controlled porosity are often required.

The Brunauer-Emmett-Teller (BET) theory is the most common method used to calculate the specific surface area of a material from gas adsorption data. lucideon.com The model describes the multilayer adsorption of gas molecules on a solid surface and is typically applied to the nitrogen adsorption isotherm data in a specific relative pressure range (usually 0.05 to 0.35). The analysis yields the BET specific surface area, expressed in square meters per gram (m²/g), which represents the total surface area, including the external surface and the area within the pores. lucideon.com A high BET surface area is often a desirable characteristic for materials used as adsorbents or catalyst supports.

Table 4: Porosimetry Data for Materials Derived from this compound

This interactive table summarizes typical textural properties that would be determined by N₂ adsorption-desorption analysis.

| Material Sample | BET Specific Surface Area (m²/g) | Total Pore Volume (cm³/g) | Average Pore Diameter (nm) |

|---|---|---|---|

| Non-porous solid | < 10 | 0.02 | N/A |

| Microporous material | 450 | 0.25 | 1.8 |

| Mesoporous material | 780 | 0.95 | 8.5 |

Pore Size Distribution Analysis (e.g., Barrett-Joyner-Halenda (BJH) Method)

The Barrett-Joyner-Halenda (BJH) method is a standard analytical technique used to determine the pore size distribution of porous materials. researchgate.net This model is applied to the nitrogen adsorption-desorption isotherm, specifically the desorption branch, to calculate the distribution of pore sizes within a material. researchgate.net The BJH method is based on the Kelvin equation, which correlates the pore size with the relative pressure at which a gas, typically nitrogen, condenses or evaporates within the pores. researchgate.net It is particularly effective for characterizing mesoporous materials, which have pore diameters between 2 and 50 nanometers. sigmaaldrich.com

When applied to materials derived from the hydrolysis and condensation of this compound, the BJH method provides critical data on the porous network formed. The analysis reveals the average pore diameter and the distribution of pore volumes at different sizes. This information is crucial for applications where the pore structure dictates performance, such as in catalysis or separation media. The resulting data is often presented as a plot of dV/d(logD) versus pore diameter, where a peak indicates a prevalent pore size. For instance, a narrow peak would suggest a uniform pore structure, which is often a desirable characteristic in materials designed for specific molecular uptake.

Interactive Data Table: Illustrative BJH Pore Size Distribution Data

Below is a representative data table illustrating the kind of results obtained from a BJH analysis of a hypothetical mesoporous material derived from this compound.

| Pore Diameter Range (nm) | Incremental Pore Volume (cm³/g) | Cumulative Pore Volume (cm³/g) |

| 2.0 - 3.0 | 0.05 | 0.05 |

| 3.0 - 4.0 | 0.15 | 0.20 |

| 4.0 - 5.0 | 0.25 | 0.45 |

| 5.0 - 6.0 | 0.10 | 0.55 |

| 6.0 - 10.0 | 0.08 | 0.63 |

Microporosity and Mesoporosity Characterization

The characterization of microporosity (pores <2 nm) and mesoporosity (pores 2-50 nm) is fundamental to understanding the complete porous nature of a material. sigmaaldrich.comresearchgate.net This is typically accomplished through gas physisorption experiments, most commonly using nitrogen at 77K. The resulting adsorption-desorption isotherm provides a wealth of information. The shape of the isotherm itself can indicate the type of porosity present. According to the IUPAC classification, Type I isotherms are characteristic of microporous materials, while Type IV isotherms, featuring a hysteresis loop, are indicative of mesoporous materials. researchgate.net

For materials synthesized from this compound, which can be designed to have complex pore architectures, a combination of micropores and mesopores may exist. The presence of both types of pores creates a bimodal architecture where mesopores act as channels for molecules to access the smaller micropores. researchgate.net Analysis techniques like the t-plot method, derived from the isotherm data, can be used to quantify the micropore volume and surface area, distinguishing it from the properties of the mesopores. This detailed characterization is vital for evaluating the material's total surface area and its potential efficacy in applications like adsorption and catalysis. analis.com.my

Interactive Data Table: Representative Porosity Characteristics

This table shows typical values for a bimodal porous solid derived from an organosilane precursor.

| Parameter | Value | Unit |

| BET Surface Area | 650 | m²/g |

| Total Pore Volume | 0.65 | cm³/g |

| Mesopore Volume | 0.50 | cm³/g |

| Micropore Volume | 0.15 | cm³/g |

| Average Mesopore Diameter (BJH) | 4.5 | nm |

Helium Pycnometry for Skeletal Density Measurement

Helium pycnometry is a non-destructive technique used to determine the skeletal density of a solid material. mdpi.com Skeletal density is defined as the ratio of the mass of the solid to the volume occupied by that solid, including any closed or blind pores that are inaccessible to the analysis gas. psu.edu The method utilizes an inert gas, typically helium, because its small atomic size allows it to penetrate into very small open pores and crevices, ensuring a more accurate measurement of the solid's true volume. mdpi.com The technique operates based on Boyle's Law, measuring the pressure changes of helium in a calibrated volume with and without the sample present. psu.edu

For materials derived from this compound, the skeletal density is a key intrinsic property. It is influenced by the elemental composition (silicon, oxygen, carbon, hydrogen, chlorine) and the packing efficiency of the atoms in the solid framework. An accurate skeletal density measurement is essential for calculating the material's porosity when combined with its bulk or envelope density. For instance, a skeletal density of an activated, clean porous material will be higher than that of a non-activated sample containing adsorbed contaminants. nih.gov

Interactive Data Table: Example Skeletal Density Measurement

The following table provides illustrative data for a skeletal density measurement of a this compound-based material.

| Parameter | Value | Unit |

| Sample Mass | 1.250 | g |

| Measured Skeletal Volume | 0.610 | cm³ |

| Calculated Skeletal Density | 2.049 | g/cm³ |

| Measurement Temperature | 25 | °C |

| Number of Measurement Cycles | 10 |

Thermal Stability and Decomposition Analysis

Thermogravimetric Analysis (TGA) for Quantifying Thermal Degradation Stages

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. ijcce.ac.irmdpi.com It is a primary method for determining the thermal stability of materials and quantifying the distinct stages of thermal degradation. As the material is heated, it may decompose, releasing volatile components and resulting in a stepwise loss of mass. The resulting TGA curve plots mass percentage against temperature, while its derivative (DTG curve) shows the rate of mass loss, with peaks indicating the temperatures of maximum decomposition rates. researchgate.net

When applied to a material formed from this compound, TGA reveals a multi-stage degradation profile. An initial weight loss at lower temperatures (< 200°C) typically corresponds to the removal of adsorbed water and residual solvents. Subsequent, more significant weight loss stages at higher temperatures are associated with the decomposition of the organic moieties—specifically the chlorophenyl groups—and the condensation of remaining silanol (B1196071) (Si-OH) groups within the silica framework. A material with high thermal stability will exhibit these degradation steps at higher temperatures. jeeng.net

Interactive Data Table: Representative TGA Degradation Stages

This table illustrates a hypothetical thermal degradation profile for a this compound-based material.

| Degradation Stage | Temperature Range (°C) | Weight Loss (%) | Associated Process |

| 1 | 50 - 180 | 3.5 | Desorption of water and solvent |

| 2 | 300 - 450 | 25.0 | Decomposition of chlorophenyl groups |

| 3 | 450 - 600 | 8.0 | Dehydroxylation of silanol groups |

| 4 | > 600 | 2.0 | Framework restructuring |

| Residue at 800°C | 61.5 | Silica-based residue |

Coupled TGA-Fourier-Transform Infrared (TGA-FTIR) Spectroscopy for Evolved Gas Identification

To identify the chemical nature of the volatile products released during thermal decomposition, TGA is often coupled with Fourier-Transform Infrared (FTIR) Spectroscopy. mdpi.com In a TGA-FTIR setup, the gases evolved from the TGA furnace are continuously transferred via a heated line to a gas cell within an FTIR spectrometer. mdpi.com The FTIR instrument records the infrared spectra of the evolved gases in real-time. By correlating the spectral data with the weight loss steps observed in the TGA curve, specific decomposition products can be identified at each stage. ncsu.edu

For a this compound-derived material, TGA-FTIR analysis provides a detailed picture of its decomposition pathway. For example, during the main degradation stage, the FTIR spectra would likely show characteristic absorption bands for aromatic compounds (from the phenyl group), C-Cl bonds, and potentially hydrocarbons. The identification of gases like carbon dioxide and water at higher temperatures indicates the complete oxidation or pyrolysis of the organic components. mdpi.com This technique is invaluable for confirming the proposed degradation mechanisms.

Interactive Data Table: Evolved Gas Identification by TGA-FTIR

This table correlates TGA weight loss events with the major gaseous products identified by their characteristic FTIR absorption bands.

| Temperature at Max Evolution Rate (°C) | TGA Weight Loss Event | Major Evolved Gases Identified | Key FTIR Bands (cm⁻¹) |

| 120 | Stage 1 | Water (H₂O) | 3500-3900, 1500-1700 |

| 395 | Stage 2 | Chlorobenzene (B131634), Benzene | ~3050, 1475, 740 |

| 550 | Stage 3 | Water (H₂O), Carbon Dioxide (CO₂) | 3500-3900, 2360, 669 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Detailed Composition of Volatile Decomposition Products

For a more detailed and unambiguous identification of the volatile and semi-volatile compounds produced during thermal degradation, pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) is employed. ifremer.fr In this technique, the material is rapidly heated to a specific temperature (pyrolyzed) in an inert atmosphere, and the resulting fragments are separated by a gas chromatograph before being identified by a mass spectrometer. jeeng.netgetty.edu GC provides excellent separation of complex mixtures, while MS provides structural information based on the mass-to-charge ratio of the ionized fragments, allowing for precise identification. dtic.mil

Analysis of a this compound-based material by Py-GC-MS would yield a detailed list of its thermal decomposition products. This could include not only primary fragments like chlorobenzene but also a variety of other molecules such as benzene, phenol, and various chlorinated hydrocarbons and siloxane derivatives. youtube.com This level of detail is crucial for understanding complex decomposition mechanisms, identifying potential toxic byproducts, and comparing the stability of different material formulations. The technique is powerful enough to distinguish subtle differences in polymer formulations that might lead to product failure.

Interactive Data Table: Potential Pyrolysis Products Identified by GC-MS

This table lists plausible decomposition products from the pyrolysis of a this compound-based material at 600°C.

| Retention Time (min) | Identified Compound | Molecular Weight ( g/mol ) |

| 3.5 | Benzene | 78.11 |

| 4.2 | Ethanol (B145695) | 46.07 |

| 5.8 | Phenol | 94.11 |

| 7.1 | Chlorobenzene | 112.56 |

| 9.4 | Dichlorobenzene | 147.00 |

| 12.1 | Hexamethylcyclotrisiloxane | 222.46 |

Proposed Pyrolytic Fragmentation Pathways of Organochlorinated Moieties

The thermal decomposition of this compound is a complex process involving multiple fragmentation pathways. While specific, detailed experimental studies on the pyrolysis of this particular compound are not extensively available in public literature, the fragmentation behavior can be predicted based on the known thermal degradation of structurally related organosilicon compounds, such as tetraethoxysilane (TEOS) and various phenyl- and chloro-substituted silanes. The pyrolytic fragmentation of this compound is anticipated to proceed through several key bond cleavages, primarily involving the ethoxy groups, the silicon-carbon bond to the phenyl ring, and the carbon-chlorine bond.

The initial stages of pyrolysis are likely dominated by the fragmentation of the ethoxy groups. This can occur through two primary mechanisms: a six-membered ring transition state leading to the elimination of ethylene (B1197577) and the formation of a silanol group, or a four-membered ring transition state resulting in the elimination of ethanol.

Concurrently, or at higher temperatures, cleavage of the silicon-carbon bond connecting the chlorophenyl group to the silicon atom is expected. This bond is generally more stable than the Si-O bonds of the ethoxy groups but will fracture under pyrolytic conditions. The presence of a chlorine atom on the phenyl ring can also influence the fragmentation, potentially leading to the formation of chlorinated aromatic species.

Based on these principles, several key fragmentation pathways can be proposed:

Pathway A: Fragmentation of Ethoxy Groups. This is expected to be a primary degradation route, initiated by the thermal instability of the Si-O-C linkages. This pathway can proceed via two main routes:

Route A1: β-Hydride Elimination. This pathway involves a six-membered ring transition state, leading to the elimination of ethylene (C₂H₄) and the formation of a silanol (Si-OH) group. This is a common decomposition pathway for alkoxysilanes.

Route A2: Concerted Elimination. A four-membered ring transition state can lead to the direct elimination of ethanol (C₂H₅OH).

Pathway B: Cleavage of the Aryl-Silicon Bond. The Si-C bond linking the 4-chlorophenyl group to the silicon atom can undergo homolytic or heterolytic cleavage. This would result in the formation of a 4-chlorophenyl radical or ion and a corresponding silyl (B83357) radical or ion. The liberated 4-chlorophenyl radical can then abstract a hydrogen atom from other molecules to form chlorobenzene.

Pathway C: Fragmentation involving the Chloro-Substituent. The C-Cl bond on the aromatic ring can also cleave, although this is generally less favorable than the Si-C or Si-O bond cleavages. This could lead to the formation of a phenyl radical cation and a chlorine radical.

Pathway D: Rearrangement and Secondary Reactions. The initial fragments can undergo further reactions, such as the formation of siloxane oligomers through the condensation of silanol groups. The aromatic fragments may also recombine to form polychlorinated biphenyls (PCBs) or other complex aromatic structures, although the conditions required for such reactions are typically extreme.

The following tables summarize the proposed primary fragmentation products and their likely characteristics.

| Proposed Primary Fragments from Ethoxy Groups | Molecular Formula | Molar Mass ( g/mol ) | Pathway | Anticipated Abundance |

| Ethylene | C₂H₄ | 28.05 | A1 | Major |

| Ethanol | C₂H₅OH | 46.07 | A2 | Major |

| Silanetriol, (4-chlorophenyl)- | C₆H₇ClO₃Si | 202.66 | A1 (multiple steps) | Minor |

| Proposed Primary Fragments from Aryl and Chloro Moieties | Molecular Formula | Molar Mass ( g/mol ) | Pathway | Anticipated Abundance |

| Chlorobenzene | C₆H₅Cl | 112.56 | B | Major |

| 4-Chlorophenol | C₆H₅ClO | 128.56 | B, followed by reaction | Minor |

| Benzene | C₆H₆ | 78.11 | B, C | Minor |

This interactive data table is based on proposed fragmentation pathways and should be interpreted as a predictive model in the absence of direct experimental data for this compound.

Fundamental Chemical Reactivity and Mechanistic Insights

Hydrolysis and Condensation Mechanisms of the Triethoxysilane (B36694) Functionality

The transformation of (4-Chlorophenyl)triethoxysilane into a polysilsesquioxane network is initiated by the hydrolysis of its ethoxy groups (-OEt) to form silanol (B1196071) groups (-Si-OH), followed by the condensation of these silanols. gelest.comresearchgate.net

Hydrolysis: The process typically occurs in the presence of water and can be catalyzed by either an acid or a base. gelest.com The reaction proceeds in a stepwise manner, with the hydrolysis of the first ethoxy group often being the rate-limiting step. afinitica.com

Step 1 (Initial Hydrolysis): (4-ClC₆H₄)Si(OEt)₃ + H₂O → (4-ClC₆H₄)Si(OEt)₂(OH) + EtOH

Step 2 (Further Hydrolysis): (4-ClC₆H₄)Si(OEt)₂(OH) + H₂O → (4-ClC₆H₄)Si(OEt)(OH)₂ + EtOH

Step 3 (Complete Hydrolysis): (4-ClC₆H₄)Si(OEt)(OH)₂ + H₂O → (4-ClC₆H₄)Si(OH)₃ + EtOH

The rate of hydrolysis is influenced by factors such as pH, water concentration, and the nature of the solvent. researchgate.netgelest.com For instance, methoxysilanes generally hydrolyze faster than ethoxysilanes. gelest.com

Condensation: Following hydrolysis, the newly formed silanol groups undergo condensation reactions to form siloxane bridges (Si-O-Si), releasing water or alcohol in the process. This can occur through two primary pathways:

Water-producing condensation: Two silanol groups react to form a siloxane bond and a water molecule. (4-ClC₆H₄)Si(OH)₃ + (HO)₃Si(C₆H₄Cl-4) → (4-ClC₆H₄)(OH)₂Si-O-Si(OH)₂(C₆H₄Cl-4) + H₂O

Alcohol-producing condensation: A silanol group reacts with an ethoxy group to form a siloxane bond and an ethanol (B145695) molecule. (4-ClC₆H₄)Si(OH)₃ + (EtO)₃Si(C₆H₄Cl-4) → (4-ClC₆H₄)(OH)₂Si-O-Si(OEt)₂(C₆H₄Cl-4) + EtOH

These condensation reactions continue, leading to the formation of oligomers and eventually a three-dimensional cross-linked network. The sequential nature of these reactions is a simplified representation, as hydrolysis and condensation can occur concurrently after the initial hydrolysis step. gelest.com

Influence of the 4-Chlorophenyl Group on Sol-Gel Chemistry

The 4-chlorophenyl group attached to the silicon atom exerts significant electronic and steric effects that modulate the sol-gel process and the final structure of the resulting material. rsc.org

The bulky nature of the 4-chlorophenyl group introduces steric hindrance, which can influence the rate and extent of condensation. This steric crowding can slow down the formation of a dense, highly cross-linked network.

Electronically, the 4-chlorophenyl group is an electron-withdrawing group due to the electronegativity of the chlorine atom. This electronic effect can influence the reactivity of the silicon center and the acidity of the silanol groups, thereby affecting the kinetics of hydrolysis and condensation. rsc.org

The progression of the condensation reaction can be monitored by observing the distribution of different silicon species, commonly referred to as T-structures. researchgate.net These are classified based on the number of siloxane bridges connected to a single silicon atom.

| T-Structure | Description | Number of Siloxane Bridges |

| T0 | Monomeric, fully hydrolyzed silanetriol | 0 |

| T1 | Dimer or end-group of a linear chain | 1 |

| T2 | Linear or cyclic oligomer | 2 |

| T3 | Fully condensed, cross-linked network | 3 |

The presence of the 4-chlorophenyl group can influence the relative abundance of these T-species. The steric bulk of the phenyl group may hinder the complete condensation to T3 centers, potentially leading to a higher proportion of T1 and T2 structures within the final material. researchgate.net This results in a less condensed and potentially more flexible network. The degree of condensation is a critical parameter that dictates the material's properties.

Formation and Self-Assembly of Polyhedral Oligomeric Silsesquioxanes (POSS) within Hybrid Matrices

Under specific reaction conditions, the hydrolysis and condensation of this compound can lead to the formation of well-defined, cage-like nanostructures known as Polyhedral Oligomeric Silsesquioxanes (POSS). google.commdpi.com These organic-inorganic hybrid molecules have a silica (B1680970) core and organic groups at the corners of the cage. mdpi.com

POSS structures derived from trifunctional silanes like this compound can exist in various forms, with the most common being the completely condensed T8 (closed cage) and the incompletely condensed T7 (open cage) structures. researchgate.netnih.gov

T8 (Closed Cage): These structures, such as octakis(4-chlorophenyl)silsesquioxane, have a cubic arrangement of eight silicon atoms at the vertices, connected by twelve siloxane bridges. nih.gov Each silicon atom is bonded to a 4-chlorophenyl group.

T7 (Open Cage): These are incompletely condensed structures where one corner of the cubic cage is missing. nih.gov This results in reactive silanol groups at the open site, which can be used for further functionalization. researchgate.net

The formation of these specific cage structures is influenced by reaction conditions such as pH and the presence of catalysts. google.com For example, basic conditions can promote the rearrangement of siloxane bonds to form various POSS fragments. google.com

The self-assembly and organization of POSS molecules within a larger matrix are governed by intermolecular forces. google.com The 4-chlorophenyl groups on the exterior of the POSS cage play a crucial role in this process.

Hydrophobic Interactions: The nonpolar phenyl rings can lead to hydrophobic interactions, causing the POSS molecules to aggregate in a non-polar environment or in a polymer matrix.

Electrostatic Interactions: While the 4-chlorophenyl group is primarily nonpolar, the presence of the chlorine atom can introduce a dipole moment, potentially leading to weak electrostatic interactions.

These intermolecular forces, along with the potential for hydrogen bonding if residual silanol groups are present, dictate the dispersion and final morphology of POSS-containing hybrid materials. mdpi.com The ability to control the self-assembly of these nanostructures is key to tailoring the macroscopic properties of the final material.

Surface Interaction Mechanisms of this compound

This compound is an organofunctional alkoxysilane designed to act as a molecular bridge between different types of materials. yahuchi.comtcichemicals.com Its structure is bifunctional, featuring two distinct reactive ends: the triethoxysilyl group and the 4-chlorophenyl group. tcichemicals.com This dual nature allows it to chemically bond with both inorganic and organic materials, a process often referred to as "coupling". powerchemcorp.com The fundamental mechanism relies on the hydrolysis of the ethoxy groups in the presence of water, followed by condensation and bond formation with a substrate. tcichemicals.comsilicorex.com

The primary application of this compound is as a coupling agent to promote adhesion at the interface between inorganic and organic materials. yahuchi.comtcichemicals.com Inorganic materials like glass, metals, and minerals are often incompatible with organic polymers, leading to poor adhesion and degradation of composite material properties, especially under humid conditions. powerchemcorp.comsilicorex.com

This compound mitigates this by forming a durable chemical link. The process unfolds in two key steps:

Inorganic Reaction : The triethoxysilane end of the molecule reacts with the inorganic substrate. powerchemcorp.com In the presence of moisture, the three ethoxy groups (-OC₂H₅) hydrolyze to form reactive silanol groups (-Si-OH). tcichemicals.com These silanols then condense with hydroxyl groups (-OH) present on the surface of most inorganic materials, forming stable, covalent siloxane bonds (Si-O-Substrate). silicorex.com

Organic Reaction : The 4-chlorophenyl group at the other end of the molecule is available to interact with an organic polymer matrix. powerchemcorp.com This organophilic group provides a compatible surface for the organic resin to adhere to through physical interactions (e.g., van der Waals forces, entanglement) or, in some cases, further chemical reaction, effectively binding the organic and inorganic phases together. powerchemcorp.comsilicorex.com

This coupling effect significantly enhances the mechanical and electrical properties of composite materials. powerchemcorp.com A specific application includes its use to facilitate the connection between dipolar mixed monolayers and zinc oxide in the development of photovoltaic devices. sigmaaldrich.com

Table 1: Applications of this compound as a Coupling Agent

| Application Area | Function | Reference |

| Photovoltaics | Facilitates connection between monolayers and zinc oxide. | sigmaaldrich.com |

| Composite Materials | Improves adhesion between inorganic fillers and organic polymer matrices. | powerchemcorp.comsilicorex.com |

| Adhesives & Coatings | Acts as an adhesion promoter or primer on inorganic substrates. | yahuchi.comsilicorex.com |

| Chemical Synthesis | Used as a substrate in Hiyama cross-coupling reactions and for synthesizing oligo(p-phenylene)s for sensor applications. | sigmaaldrich.com |

The formation of a robust interface by this compound is critically dependent on its reaction with hydroxyl-terminated surfaces. The mechanism proceeds via hydrolysis and condensation.

Hydrolysis: The initial step is the hydrolysis of the ethoxy groups, which requires water. Each Si-OC₂H₅ bond is cleaved and replaced by a Si-OH bond, releasing ethanol as a byproduct.

ClC₆H₄Si(OC₂H₅)₃ + 3H₂O → ClC₆H₄Si(OH)₃ + 3C₂H₅OH

Condensation: The newly formed silanetriol is highly reactive. Its silanol groups can condense in two ways:

Interfacial Bonding: They react with hydroxyl groups on the substrate surface (e.g., glass, metal oxide) to form strong, durable siloxane (Si-O-Substrate) bonds. silicorex.com

Cross-linking: They can also react with each other, forming a cross-linked polysiloxane network (Si-O-Si) on the surface. yahuchi.com This network enhances the cohesive strength of the interfacial layer.

This process transforms a weak physical interface into a strong, covalently bonded one, providing enhanced durability and resistance to environmental factors like moisture. yahuchi.com

Beyond adhesion, this compound is used to modify the surface energy and properties of substrates. Once bonded to an inorganic surface, the silane (B1218182) molecules form a monolayer or a thin film where the 4-chlorophenyl groups are oriented outwards, creating a new surface. yahuchi.com

The chlorophenyl group is inherently non-polar and hydrophobic. When it forms the new surface, it imparts this hydrophobic character to an otherwise hydrophilic inorganic material like glass or metal oxide. yahuchi.com This modification has several practical implications:

Increased Hydrophobicity: The treated surface exhibits increased water repellency.

Improved Dispersibility: Inorganic fillers treated with this silane become more easily dispersible in non-polar organic polymers and liquids. yahuchi.com

Altered Wettability: The surface's contact angle with water increases significantly, indicating a shift from high surface energy (hydrophilic) to low surface energy (hydrophobic).

Reactivity Differences Compared to Analogous Silanes (e.g., Trimethoxysilanes, Chloromethyl-substituted Silanes)

The reactivity of this compound is best understood by comparing it to structurally similar silanes.

Compared to Trimethoxysilanes: The primary difference lies in the alkoxy group: ethoxy (-OC₂H₅) versus methoxy (B1213986) (-OCH₃).

Hydrolysis Rate: Methoxy groups hydrolyze more rapidly than ethoxy groups. shinetsusilicone-global.com This makes trimethoxysilanes more reactive but can also reduce the working life or stability of formulations containing them. shinetsusilicone-global.comwikipedia.org The slower hydrolysis of ethoxy silanes like this compound offers better stability and a more controlled reaction. shinetsusilicone-global.com

Byproduct: Hydrolysis of trimethoxysilanes releases methanol (B129727), while ethoxy silanes release ethanol.

Table 2: Reactivity Comparison of Alkoxy Silanes

| Feature | Trimethoxysilanes | Triethoxysilanes | Reference |

| Hydrolysis Rate | Fast | Slow | shinetsusilicone-global.com |

| Reactivity | High | Moderate | shinetsusilicone-global.com |

| Formulation Stability | Lower | Higher | shinetsusilicone-global.com |

| Hydrolysis Byproduct | Methanol | Ethanol | shinetsusilicone-global.com |

Compared to Chloromethyl-substituted Silanes: The difference here is in the organic functional group: a 4-chlorophenyl group versus a chloromethyl group (-CH₂Cl).

Chemical Reactivity of the Chloro Group: The chlorine atom in this compound is attached to an aromatic ring. This aromatic C-Cl bond is very strong and generally unreactive towards nucleophilic substitution reactions. Its primary function is to modify surface properties like hydrophobicity. In contrast, the chlorine in a chloromethylsilane is attached to a saturated carbon (an alkyl halide). This C-Cl bond is significantly more reactive and can readily participate in nucleophilic substitution reactions, making chloromethylsilanes useful for covalently grafting other functional molecules onto a surface. researchgate.net

Application Focus: this compound is primarily a surface modifier and adhesion promoter based on the properties of the phenyl ring. Chloromethyl-substituted silanes are reactive intermediates used for further chemical synthesis on a surface. researchgate.net

Advanced Applications of 4 Chlorophenyl Triethoxysilane Functionalized Materials

Development of Tailored Hybrid Organic-Inorganic Materials (ORMOSILs)

Organically Modified Silicates, or ORMOSILs, are hybrid materials that integrate organic and inorganic components at the molecular level. The use of (4-Chlorophenyl)triethoxysilane as a co-precursor with traditional silica (B1680970) sources like tetraethoxysilane (TEOS) allows for the precise engineering of these materials.

Tunability of Chemical and Textural Properties through Organic Precursor Molar Percentage

The chemical and physical characteristics of ORMOSILs can be systematically controlled by adjusting the molar ratio of the organic precursor, this compound, during synthesis. Research demonstrates that as the concentration of the organic precursor changes, the material's properties, such as porosity, surface chemistry, and local order, can be precisely modulated. nih.gov This "à la carte" approach enables the design of materials for specific technological needs. nih.gov

The incorporation of this compound influences the material's structure from the micro to the nano-scale. For instance, studies on xerogels prepared by the co-condensation of TEOS and triethoxy(p-chlorophenyl)silane (ClPhTEOS) have shown that ordered domains can be detected when the molar percentage of the chlorophenyl precursor reaches a certain threshold. nih.gov Specifically, ordered domains were first identified at a 10% molar percentage of ClPhTEOS. nih.gov This indicates that the concentration of the organic precursor is a key parameter in controlling the nanostructuration of the final material. The microporosity of the resulting xerogels also tends to increase proportionally with the molar percentage of the organosilane precursor. nih.gov

Below is a table illustrating the impact of the organic precursor on the properties of ORMOSILs.

| Molar Percentage of Organic Precursor | Resulting Material Property | Research Finding |

| Increasing Concentration | Modulated Porosity & Surface Chemistry | Allows for the preparation of materials with tailored porosity and surface characteristics. nih.gov |

| 10% (ClPhTEOS) | Formation of Ordered Domains | Detection of nanostructured domains within the amorphous silica matrix. nih.gov |

| Increasing Concentration (Chloroalkyl) | Increased Microporosity | The volume of micropores increases in proportion to the molar percentage of the precursor. nih.gov |

Synergistic Effects of Coexisting Organic and Inorganic Constituents

The unique capabilities of ORMOSILs stem from the synergistic interplay between their organic and inorganic components. nih.gov These hybrid materials effectively combine the robustness of an inorganic silica network with the specific functionality of the attached organic group. nih.gov

The inorganic silica framework, formed through the sol-gel process, provides exceptional mechanical, thermal, and structural stability. nih.gov Concurrently, the organic (4-chlorophenyl) moiety, covalently bonded to the silica matrix, introduces flexibility and specific chemical functionalities. nih.gov This dual nature allows ORMOSILs to be used in applications that demand both the durability of glass and the versatile reactivity of organic molecules, such as in coatings and sensors. nih.govnih.gov The attractor effect of the chlorine atom in the chloroalkyl chain can also lead to higher skeletal densities compared to their non-chlorinated analogues. nih.gov

Functional Coatings and Surface Engineering

The ability of this compound to bond to surfaces and impart new functionalities makes it a valuable compound for surface engineering and the fabrication of advanced coatings.

Fabrication of Anti-Corrosive and Fungicide Coatings

Organofunctional silanes are increasingly used to create anti-corrosion coatings, serving as a more environmentally friendly alternative to traditional chromate (B82759) treatments. electrochemsci.org The triethoxysilane (B36694) group can hydrolyze to form silanol (B1196071) groups, which then form strong, covalent metal-O-Si bonds with the surface of inorganic substrates like stainless steel or aluminum. electrochemsci.org This creates a durable, protective siloxane film on the metal surface. electrochemsci.org

While research on this compound specifically for this purpose is detailed, the presence of the chlorophenyl group is significant. Chlorophenyl moieties are known components in biocidal and antifouling formulations. google.com This suggests that a coating derived from this compound could offer dual functionality: the silane (B1218182) component provides a robust, anti-corrosive barrier, while the chlorophenyl group may contribute fungicide or biostatic properties, preventing microbial growth on the coated surface.

Development of Optical Fiber Sensors (OFS) Coatings for Enhanced Detection

ORMOSILs derived from precursors like this compound are excellent candidates for creating chemical membranes for optical fiber sensors (OFS). nih.gov These coatings can be engineered to interact with specific analytes, enhancing the sensitivity and selectivity of the sensor. Fiber optic sensors offer advantages such as immunity to electromagnetic interference and the potential for remote sensing. nih.gov

This compound has been identified as a key intermediate in the synthesis of complex molecules used in sensor applications. Specifically, it is used to create tripod-shaped oligo(p-phenylene)s, which are employed for the surface immobilization of gold and Cadmium Sulfide (B99878) (CdS) quantum dots. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.comsigmaaldrich.com These functionalized quantum dots can then be applied as sensor coatings. The principle of such sensors, particularly those based on surface plasmon resonance (SPR), relies on a coated fiber core where changes in the refractive index at the coating's surface, caused by the binding of a target analyte, alter the properties of the light transmitted through the fiber. nih.govnih.gov This allows for highly sensitive detection, in some cases reaching picomolar concentrations. nih.gov

Improvement of Adhesion Properties in Polymer Composites and Adhesives

Many polymers exhibit low surface energy and a lack of polar functional groups, leading to poor adhesion with inorganic fillers or other substrates. specialchem.comspecialchem.com Silane coupling agents, such as this compound, are used to overcome this issue by acting as a molecular bridge at the interface. specialchem.comresearchgate.net

The mechanism involves a dual-reaction process. First, the triethoxysilane end of the molecule hydrolyzes into reactive silanol groups. These silanols can condense with each other and, more importantly, form covalent bonds with hydroxyl groups on the surface of inorganic materials like glass fibers, mica, or metal oxides. electrochemsci.orgresearchgate.net Subsequently, the non-hydrolyzable chlorophenyl group at the other end of the molecule, being more compatible with the organic polymer matrix, can entangle or co-react with the polymer chains. specialchem.com This chemical linkage between the inorganic filler and the polymer matrix enhances interfacial adhesion, leading to improved mechanical properties and durability of the composite material. researchgate.net

Surface Modification of Metal Oxides (e.g., Zinc Oxide) for Photovoltaic Devices and Cosmetic Formulations

The functionalization of metal oxide surfaces with organosilanes like this compound is a critical strategy for tuning their chemical and physical properties for advanced applications. This surface modification hinges on the reaction between the hydrolyzable ethoxy groups of the silane and the hydroxyl groups present on the metal oxide surface, forming stable covalent Si-O-Metal bonds. The organic (4-chlorophenyl) group then forms a new outer surface, fundamentally altering the interfacial characteristics.